Methyl 2-((tert-butoxycarbonyl)amino)-2-(piperidin-4-yl)acetate hydrochloride Methyl 2-((tert-butoxycarbonyl)amino)-2-(piperidin-4-yl)acetate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13749064
InChI: InChI=1S/C13H24N2O4.ClH/c1-13(2,3)19-12(17)15-10(11(16)18-4)9-5-7-14-8-6-9;/h9-10,14H,5-8H2,1-4H3,(H,15,17);1H
SMILES: CC(C)(C)OC(=O)NC(C1CCNCC1)C(=O)OC.Cl
Molecular Formula: C13H25ClN2O4
Molecular Weight: 308.80 g/mol

Methyl 2-((tert-butoxycarbonyl)amino)-2-(piperidin-4-yl)acetate hydrochloride

CAS No.:

Cat. No.: VC13749064

Molecular Formula: C13H25ClN2O4

Molecular Weight: 308.80 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-((tert-butoxycarbonyl)amino)-2-(piperidin-4-yl)acetate hydrochloride -

Specification

Molecular Formula C13H25ClN2O4
Molecular Weight 308.80 g/mol
IUPAC Name methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-piperidin-4-ylacetate;hydrochloride
Standard InChI InChI=1S/C13H24N2O4.ClH/c1-13(2,3)19-12(17)15-10(11(16)18-4)9-5-7-14-8-6-9;/h9-10,14H,5-8H2,1-4H3,(H,15,17);1H
Standard InChI Key IDCLWPFSGFHVAK-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(C1CCNCC1)C(=O)OC.Cl
Canonical SMILES CC(C)(C)OC(=O)NC(C1CCNCC1)C(=O)OC.Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a piperidine ring substituted at the 4-position with an acetamide group. The amine functionality is protected by a Boc group ((CH3)3COC(O)\text{(CH}_3\text{)}_3\text{COC(O)}), while the ester moiety (COOCH3\text{COOCH}_3) and hydrochloride salt enhance solubility. The IUPAC name, methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-piperidin-4-ylacetate hydrochloride, reflects this arrangement.

Table 1: Key Structural Identifiers

PropertyValue
Molecular FormulaC13H25ClN2O4\text{C}_{13}\text{H}_{25}\text{ClN}_2\text{O}_4
Molecular Weight308.80 g/mol
CAS Number219832-76-5
SMILESCC(C)(C)OC(=O)NC(C1CCNCC1)C(=O)OC.Cl
InChI KeyIDCLWPFSGFHVAK-UHFFFAOYSA-N

The crystal structure remains uncharacterized, but computational models predict a planar acetamide group and chair conformation for the piperidine ring .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for verifying its structure. The Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm in 1H^1\text{H}-NMR, while the piperidine ring’s protons resonate between 1.2–3.0 ppm . High-resolution MS shows a molecular ion peak at m/z 308.80, consistent with the hydrochloride adduct.

Synthesis and Preparation

Boc Protection Strategy

The synthesis begins with 4-piperidineacetic acid, which undergoes Boc protection using di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) in tetrahydrofuran (THF) under basic conditions. This step shields the primary amine, preventing unwanted side reactions.

4-Piperidineacetic acid+(Boc)2OTHF, NaOH0°CBoc-protected intermediate\text{4-Piperidineacetic acid} + (\text{Boc})_2\text{O} \xrightarrow[\text{THF, NaOH}]{\text{0°C}} \text{Boc-protected intermediate}

Esterification and Salt Formation

The carboxylic acid is esterified with methanol catalyzed by thionyl chloride (SOCl2\text{SOCl}_2), yielding the methyl ester. Subsequent treatment with hydrochloric acid in dichloromethane produces the hydrochloride salt, which precipitates as a white solid .

Table 2: Synthetic Conditions

StepReagents/ConditionsYield
Boc Protection(Boc)2O(\text{Boc})_2\text{O}, NaOH, THF, 0°C85%
EsterificationSOCl2\text{SOCl}_2, MeOH, reflux90%
Salt FormationHCl (g), CH2Cl2\text{CH}_2\text{Cl}_2, rt95%

Physical and Chemical Properties

Thermodynamic Parameters

The compound exhibits a density of 1.1±0.1g/cm31.1 \pm 0.1 \, \text{g/cm}^3 and a boiling point of 386.3±17.0C386.3 \pm 17.0^\circ \text{C} at atmospheric pressure . Its low vapor pressure (0.0±0.9mmHg0.0 \pm 0.9 \, \text{mmHg} at 25°C) indicates limited volatility, favoring storage at room temperature.

Solubility and Stability

The hydrochloride salt is highly soluble in polar solvents (e.g., water, methanol) but insoluble in nonpolar media like hexane. The Boc group confers stability under acidic conditions, though prolonged exposure to bases (> pH 9) cleaves the protecting group.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The piperidine moiety is prevalent in CNS-active drugs due to its ability to cross the blood-brain barrier. For example, analogs of this compound serve as precursors to dopamine receptor modulators .

Case Study: Neurological Agents

In a 2016 study, a related piperidine derivative demonstrated potent affinity for serotonin receptors, highlighting the structural versatility of this scaffold . Methyl 2-((tert-butoxycarbonyl)amino)-2-(piperidin-4-yl)acetate hydrochloride’s ester group allows further functionalization via hydrolysis or aminolysis, enabling tailored pharmacokinetic profiles.

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